![molecular formula C50H75O10P B13422518 [3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)
[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate” is a complex molecule that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes and play a crucial role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the esterification of docosahexaenoic acid (DHA) with glycerol derivatives. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where DHA and glycerol derivatives are mixed in the presence of a catalyst. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The double bonds in the DHA moiety can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form different esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated phospholipids.
Substitution: Various esters and ethers.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model molecule to study the behavior of phospholipids in different environments. It helps in understanding the interactions between lipids and other biomolecules.
Biology
In biological research, it is used to study cell membrane dynamics and the role of phospholipids in cellular processes such as signaling and transport.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation due to its DHA content.
Industry
In the industrial sector, it is used in the formulation of nutritional supplements and functional foods due to its health benefits.
作用機序
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. The DHA moiety is known to interact with various signaling pathways, modulating inflammatory responses and neuronal function.
類似化合物との比較
Similar Compounds
Phosphatidylcholine: Another phospholipid with choline as the head group.
Phosphatidylethanolamine: Similar structure but with ethanolamine as the head group.
Phosphatidylserine: Contains serine as the head group.
Uniqueness
The uniqueness of “[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate” lies in its high DHA content, which imparts unique biological properties such as anti-inflammatory and neuroprotective effects.
特性
分子式 |
C50H75O10P |
|---|---|
分子量 |
867.1 g/mol |
IUPAC名 |
[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C50H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)57-43-47(51)45-59-61(55,56)60-46-48(52)44-58-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,47-48,51-52H,3-4,9-10,15-16,21-22,27-28,33-34,39-46H2,1-2H3,(H,55,56)/b7-5+,8-6+,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36- |
InChIキー |
HGGJAMUISAMIBQ-VTOPYHBRSA-N |
異性体SMILES |
CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(O)COP(=O)(OCC(O)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C/CC)O |
正規SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


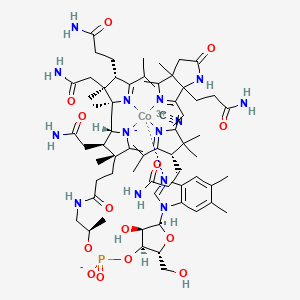
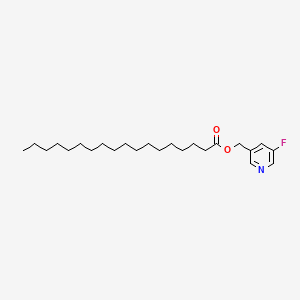
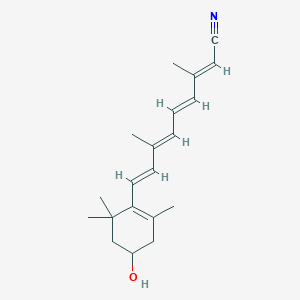

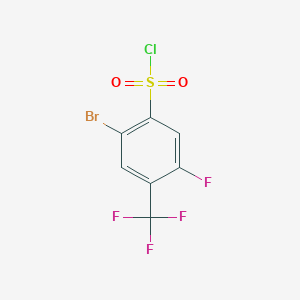
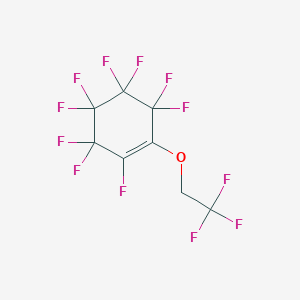
![2-[2-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B13422469.png)
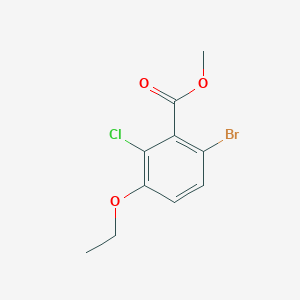
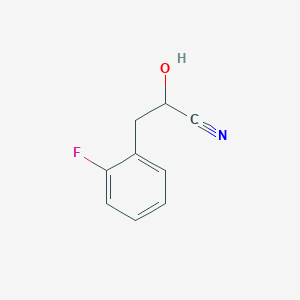

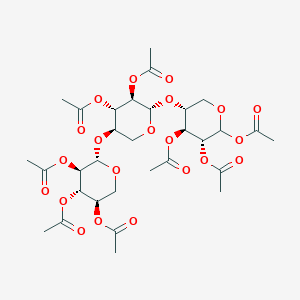
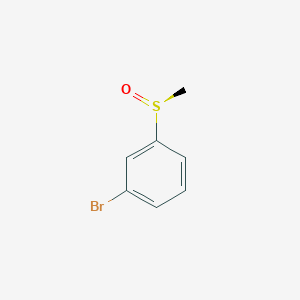
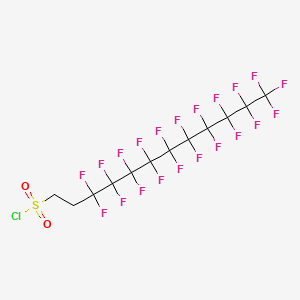
![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B13422513.png)
